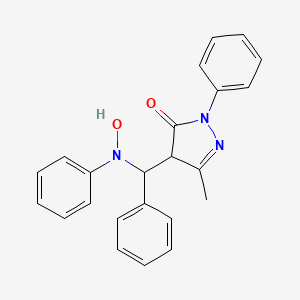
4-((Hydroxyanilino)(phenyl)methyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Vue d'ensemble
Description
Synthesis Analysis
Applications De Recherche Scientifique
Crystal Structure and Binding Abilities
- The compound has been studied for its crystal structure and binding abilities, particularly with copper(II) ions. It demonstrates unique coordinating groups, engaging primarily with oxygen atoms despite the presence of nitrogen donor centers (Cerchiaro et al., 2006).
Antimicrobial Activity
- Derivatives of this compound have shown significant antimicrobial activity against various microbial strains, including S. aureus, E. coli, and C. albicans (Abdelrahman et al., 2020).
Reactions with Amines and Phenols
- It has been explored in reactions with different amines and phenols, leading to various substituted pyrazolones. These reactions are significant for creating diverse chemical structures for further study and application (Metwally et al., 1989).
Tautomeric Structures
- The tautomeric structures of compounds related to this pyrazolone have been studied, revealing insights into their stability and structural behavior in different environments (Holzer et al., 2003).
Antihyperglycemic Agents
- Some derivatives have been identified as potent antihyperglycemic agents, offering new avenues for diabetes treatment research (Kees et al., 1996).
Schiff Base Ligands
- The compound has been used in the synthesis of Schiff base ligands, which have applications in coordination chemistry and as potential catalysts in various reactions (Hayvalı et al., 2010).
Actinide and Lanthanide Complexation
- Studies include its use in the complexation of actinides and lanthanides, demonstrating its potential in nuclear chemistry and material science (Smith et al., 1989).
Green Chemistry Applications
- The compound is also involved in green chemistry applications, highlighting its role in environmentally friendly chemical processes (Mosaddegh et al., 2010).
Mécanisme D'action
The precise mechanism of action for Compound X depends on its intended use. If it exhibits antimalarial activity (as seen in some related compounds), it likely interacts with specific targets within the parasite. Computational studies suggest that Compound X binds to heme through a unique mode, contributing to its antiplasmodial activity .
Propriétés
IUPAC Name |
4-[(N-hydroxyanilino)-phenylmethyl]-5-methyl-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-17-21(23(27)25(24-17)19-13-7-3-8-14-19)22(18-11-5-2-6-12-18)26(28)20-15-9-4-10-16-20/h2-16,21-22,28H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYXDXWQAYIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C2=CC=CC=C2)N(C3=CC=CC=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



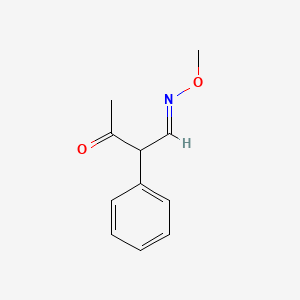
![3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129830.png)
![3-oxo-2-phenylbutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129839.png)


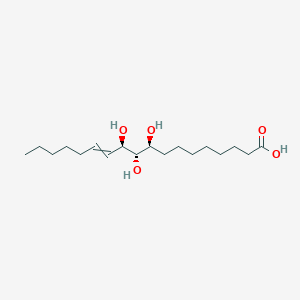
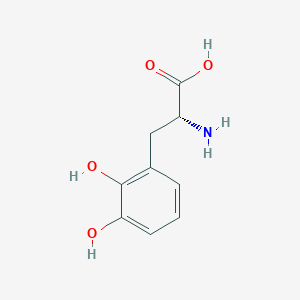
![Phenyl{3-[(phenylsulfinyl)methyl]-1-benzofuran-2-yl}methanone](/img/structure/B3129858.png)
![(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129861.png)
![(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129867.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B3129875.png)
![N,N'-bis(2,4-dichlorophenyl)-2-[1-(dimethylamino)ethylidene]propanediamide](/img/structure/B3129880.png)
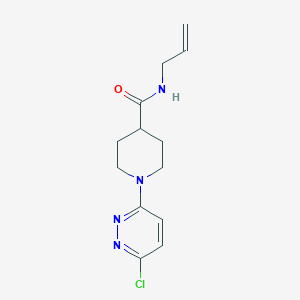
![N-[(3-acetyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B3129900.png)